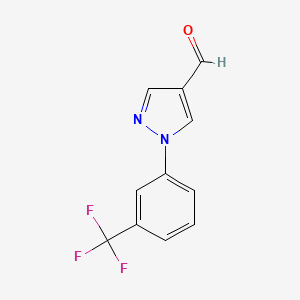

1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde

Descripción general

Descripción

1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring with an aldehyde functional group

Métodos De Preparación

The synthesis of 1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the reaction of hydrazine with an α,β-unsaturated carbonyl compound to form the pyrazole core. The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethyl radicals generated from reagents such as trifluoromethyl iodide under photoredox catalysis . Industrial production methods may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency .

Análisis De Reacciones Químicas

1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

Aplicaciones Científicas De Investigación

1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing lipophilicity and metabolic stability . Additionally, the pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .

Comparación Con Compuestos Similares

1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde can be compared to other trifluoromethyl-containing compounds, such as:

1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with the trifluoromethyl group in the para position, which can affect its reactivity and binding properties.

1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-5-carbaldehyde: The aldehyde group is in a different position on the pyrazole ring, leading to different chemical and biological properties.

1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid, which can significantly alter the compound’s reactivity and solubility.

These comparisons highlight the unique aspects of this compound, particularly its specific functional groups and their positions, which contribute to its distinct chemical and biological properties.

Actividad Biológica

1-(3-(Trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde is a fluorinated heterocyclic compound that has gained attention for its diverse biological activities. Its unique structure, characterized by the presence of a trifluoromethyl group, enhances its metabolic stability and physicochemical properties, making it a valuable candidate in medicinal chemistry and drug design. This article explores its biological activity, focusing on antifungal and anticancer properties, along with relevant case studies and research findings.

- Molecular Formula : C11H7F3N2O

- Molecular Weight : 240.18 g/mol

- CAS Number : 306936-65-2

Research indicates that this compound and its derivatives exhibit significant biological activities primarily through the following mechanisms:

- Antifungal Activity : Related compounds have demonstrated the ability to inhibit ATP production by binding to the ubiquinone-binding site of mitochondrial complex II, disrupting electron transport and leading to cell death in sensitive organisms.

- Anticancer Properties : The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancers. Studies suggest that it may act as a microtubule-destabilizing agent, inhibiting tubulin polymerization and inducing apoptosis in cancer cells .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Antifungal Studies

In a study investigating the antifungal potential of related pyrazole compounds, it was found that they effectively inhibited fungal growth by disrupting energy metabolism. The mechanism involved interference with mitochondrial function, leading to reduced ATP levels and subsequent cell death.

Anticancer Studies

A comprehensive evaluation of various derivatives of 1H-pyrazole revealed significant cytotoxic effects against multiple cancer cell lines. For instance:

- Compound 5o exhibited potent inhibition of microtubule assembly at concentrations as low as 20 µM.

- Apoptosis assays indicated that certain compounds enhanced caspase-3 activity significantly, confirming their potential as anticancer agents .

Research Findings

Recent studies have expanded on the potential applications of this compound in drug design:

- Molecular Docking Studies : These studies have shown promising binding affinities to key proteins involved in cancer progression, suggesting a mechanism for its anticancer effects.

- In Vivo Studies : Preliminary animal studies indicate that compounds based on this pyrazole scaffold can inhibit tumor growth effectively without severe toxicity .

Propiedades

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O/c12-11(13,14)9-2-1-3-10(4-9)16-6-8(7-17)5-15-16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJRLRPMATZQLHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=C(C=N2)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90633225 | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75815-73-5 | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.